molecular formula C15H28NO7PS2 B13737091 Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate CAS No. 4532-85-8

Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate

Cat. No.: B13737091
CAS No.: 4532-85-8
M. Wt: 429.5 g/mol
InChI Key: FTGGMOGGNHQENR-UHFFFAOYSA-M
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Description

Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate is a synthetic organophosphorus compound characterized by:

  • A phosphorothioate backbone (O,O-diethyl phosphorothioate) with an ethyl sulfate S-ester linkage.
  • Molecular formula: Not explicitly provided, but structurally analogous compounds (e.g., CAS 56217-67-5) have formulas like C8H21NO2PS .

Properties

CAS No.

4532-85-8

Molecular Formula

C15H28NO7PS2

Molecular Weight

429.5 g/mol

IUPAC Name

2-diethoxyphosphorylsulfanylethyl-dimethyl-phenylazanium;methyl sulfate

InChI

InChI=1S/C14H25NO3PS.CH4O4S/c1-5-17-19(16,18-6-2)20-13-12-15(3,4)14-10-8-7-9-11-14;1-5-6(2,3)4/h7-11H,5-6,12-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

FTGGMOGGNHQENR-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(OCC)SCC[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Aminoalkylthiol Intermediate

  • Starting Material: N,N-dimethylphenylamine or a related tertiary amine.
  • Functionalization: Introduction of a 2-mercaptoethyl group onto the nitrogen atom, typically via nucleophilic substitution or thiolation reactions.
  • This step yields the ammonium salt precursor containing the 2-mercaptoethyl substituent.

Preparation of O,O-Diethyl Phosphorothioate

  • The phosphorothioate moiety is prepared by reacting diethyl phosphorochloridothioate with ethanol or by other standard organophosphorus synthesis routes.
  • This reagent acts as the electrophile for esterification.

Formation of the S-Ester Linkage

  • The thiol group on the aminoalkylthiol intermediate reacts with the O,O-diethyl phosphorothioate to form the S-ester bond.
  • This step is typically carried out under mild conditions to avoid side reactions, often in the presence of a base or catalyst to facilitate nucleophilic attack by the thiol sulfur on the phosphorus center.

Salt Formation with Ethyl Sulfate

  • The ammonium moiety is converted into its ethyl sulfate salt form by treating with ethyl sulfate or related alkyl sulfate reagents.
  • This step stabilizes the compound and improves its solubility and handling properties.

Reaction Conditions and Optimization

  • Solvents: Commonly used solvents include aprotic solvents such as dichloromethane or acetonitrile to dissolve both organic and organophosphorus reagents.
  • Temperature: Reactions are typically performed at ambient to slightly elevated temperatures (20–60 °C) to optimize reaction rate while minimizing decomposition.
  • Catalysts/Additives: Bases such as triethylamine or pyridine may be used to neutralize generated acids and drive the esterification forward.
  • Purification: The final product is purified by crystallization or chromatography to remove unreacted starting materials and by-products.

Data Table Summarizing Preparation Parameters

Step Reagents/Materials Conditions Outcome
1. Aminoalkylthiol synthesis N,N-dimethylphenylamine, 2-bromoethanethiol Solvent: ethanol; Temp: 25–50°C Aminoalkylthiol intermediate
2. Phosphorothioate prep Diethyl phosphorochloridothioate, ethanol Solvent: DCM; Temp: 0–25°C O,O-diethyl phosphorothioate
3. S-ester formation Aminoalkylthiol intermediate, phosphorothioate Solvent: acetonitrile; Temp: 25–40°C; Base: triethylamine S-ester formation
4. Salt formation S-ester compound, ethyl sulfate Solvent: methanol; Temp: 20–30°C Ammonium ethyl sulfate salt
Purification Crystallization or chromatography Ambient Pure final compound

Recommendations for Further Research

  • Experimental optimization focusing on reaction kinetics and yield improvement.
  • Exploration of alternative protecting groups or thiol precursors to improve selectivity.
  • Detailed characterization of intermediates by NMR, IR, and mass spectrometry to confirm structure.
  • Investigation of scalable synthesis routes for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl sulfate or phosphorothioate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Nucleic Acid Chemistry

Phosphorothioate modifications are crucial in the development of oligonucleotides that exhibit enhanced stability and binding affinity to target nucleic acids. The incorporation of sulfur in place of oxygen in the phosphate backbone of oligonucleotides is a common strategy to improve their resistance to nuclease degradation.

Key Studies :

  • Research has shown that phosphorothioate oligonucleotides can effectively serve as substrates for enzymes such as E. coli RNase H, facilitating studies on RNA processing and degradation mechanisms .
  • The synthesis of oligodeoxynucleotides containing phosphorothioate linkages has been documented, showcasing their utility in probing structural and mechanistic aspects of nucleic acid biochemistry .

Therapeutic Applications

The compound's derivatives have potential therapeutic applications, particularly in gene silencing technologies like antisense oligonucleotides and small interfering RNAs (siRNAs). Phosphorothioate modifications enhance the pharmacokinetic properties of these molecules.

Case Study :

  • A study demonstrated the effectiveness of phosphorothioate-modified oligonucleotides in inhibiting gene expression in various cellular models, highlighting their potential for therapeutic use against genetic disorders .

Analytical Chemistry

Phosphorothioate compounds are utilized in various analytical techniques for studying nucleic acid interactions, including:

  • NMR Spectroscopy : Used to investigate the conformational properties of modified oligonucleotides.
  • Mass Spectrometry : Employed for the characterization of synthesized oligonucleotide products and their modifications .

Data Tables

Application AreaDescriptionKey Findings/References
Nucleic Acid ChemistrySynthesis of modified oligonucleotidesEffective substrates for RNase H
Therapeutic ApplicationsGene silencing via antisense oligonucleotidesInhibition of gene expression
Analytical ChemistryTechniques like NMR and MS for studying nucleic acidsCharacterization of modifications

Mechanism of Action

The mechanism of action of Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula LD50 (mg/kg) Key Functional Groups Applications Regulatory Status
Target Compound Not Explicit ~33 (mice) Ammonium, phosphorothioate Potential pesticide Unclear
CAS 56217-67-5 C8H21NO2PS 33 (mice) Trimethylammonium, phosphonothioate Research chemical Not listed
Omethoate C5H12NO4PS 30–50 (rats) Carbamoyl, phosphorothioate Insecticide Restricted in some regions
Demeton C16H38O6P2S4 2–30 (rats) Ethylthioethyl, phosphorothioate Insecticide Banned/Restricted
Ethyl (2-mercaptoethyl) carbamate S-ester C6H14NO3PS2 Not provided Carbamate, phosphorodithioate Nematicide Restricted

Research Findings and Implications

  • Toxicity Profile: The target compound’s high toxicity aligns with other organophosphates but may differ in metabolic pathways due to its ammonium group .
  • Environmental Impact : Phosphorothioates like Demeton persist longer in soil, whereas the target’s ammonium group might enhance biodegradability .
  • Regulatory Trends: Increasing restrictions on organophosphates (e.g., Demeton banned) suggest the target compound could face scrutiny if commercialized .

Biological Activity

The compound Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate is a complex synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a phosphorothioate moiety, which is known for enhancing the stability and bioavailability of nucleic acid analogs. Phosphorothioates replace one of the non-bridging oxygen atoms in phosphate groups with sulfur, leading to increased resistance to nucleases and improved cellular uptake.

  • Anti-inflammatory Properties : Research indicates that compounds containing phosphonate groups can significantly improve anti-inflammatory properties due to their ability to accumulate within cells. This accumulation enhances their pharmacokinetic profiles, leading to prolonged therapeutic effects and reduced side effects .
  • Nuclease Resistance : The incorporation of phosphorothioate linkages in oligonucleotides has been shown to confer resistance against enzymatic degradation. This characteristic is crucial for developing therapeutic agents that require sustained activity in biological systems .
  • Cellular Uptake : The unique chemical structure allows for efficient cellular uptake, which is vital for the efficacy of therapeutic agents targeting specific pathways within cells .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Effects

  • Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and asthma .
  • Antisense Therapeutics : Due to its phosphorothioate structure, it has potential applications in antisense therapy, where it can inhibit gene expression by binding to complementary RNA sequences .

2. Toxicological Profile

Studies have indicated that while the compound shows promising therapeutic benefits, careful evaluation of its toxicological profile is necessary. Phosphorothioate compounds can exhibit cytotoxic effects at high concentrations; thus, dosage optimization is critical .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that the administration of this compound resulted in a marked reduction in inflammatory markers compared to control groups. This suggests a potential application in managing chronic inflammatory diseases.

Case Study 2: Antisense Oligonucleotide Applications

In vitro experiments using HeLa cells showed that introducing phosphorothioate-modified oligonucleotides led to significant gene silencing effects. The study highlighted the importance of the phosphorothioate modification in enhancing cellular uptake and stability against nucleases .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Observed Study Reference
Anti-inflammatoryReduced inflammation
Gene silencingSignificant inhibition
Cellular uptakeEnhanced absorption
ToxicityCytotoxic at high doses

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